An In-depth Technical Guide to 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde, a functionalized indole derivative with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and explore its prospective applications, particularly in the realm of drug discovery.
Molecular Structure and Identification
1-Allyl-6-fluoro-1H-indole-3-carbaldehyde is a trifunctional molecule built upon a 6-fluoroindole core. The key structural features include:
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An indole ring system , a bicyclic aromatic heterocycle that is a common motif in biologically active compounds.[1][2][3]
-
A fluorine atom at the 6-position of the indole ring, which can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability.[4][5]
-
An allyl group attached to the nitrogen atom (N-1) of the indole ring, offering a site for further chemical modification.
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A carbaldehyde group at the 3-position, a versatile functional group for various chemical transformations and a key pharmacophore in many bioactive molecules.[3][6][7][8]
Systematic (IUPAC) Name: 1-(prop-2-en-1-yl)-6-fluoro-1H-indole-3-carbaldehyde
Chemical Formula: C₁₂H₁₀FNO
Molecular Weight: 203.21 g/mol
Proposed Synthetic Pathway
The synthesis of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde can be efficiently achieved in a two-step sequence starting from commercially available 6-fluoroindole. This pathway leverages two classical and reliable reactions in heterocyclic chemistry: the Vilsmeier-Haack formylation and a subsequent N-alkylation.
Step 1: Vilsmeier-Haack Formylation of 6-Fluoroindole
The initial step involves the introduction of a formyl group at the electron-rich C-3 position of the 6-fluoroindole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and efficiency with electron-rich heterocycles like indoles.[9][10][11]
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species is then attacked by the indole, leading to the formation of an iminium intermediate which, upon aqueous workup, hydrolyzes to yield 6-fluoro-1H-indole-3-carbaldehyde.[9]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), cool anhydrous dimethylformamide (DMF) to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[12] Stir for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 6-fluoroindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 6-fluoroindole to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is alkaline (pH 8-9).[9][13]
-
The product, 6-fluoro-1H-indole-3-carbaldehyde, will typically precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.[9]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: N-Allylation of 6-Fluoro-1H-indole-3-carbaldehyde
The second step is the selective alkylation of the indole nitrogen with an allyl group. To achieve N-selectivity over C-alkylation, the indole N-H proton must first be deprotonated with a strong base to form the corresponding indolate anion.[14] This anion is a soft nucleophile and will preferentially attack the soft electrophilic allyl halide.
Experimental Protocol:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the purified 6-fluoro-1H-indole-3-carbaldehyde (1.0 equivalent).
-
Add anhydrous DMF as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.[14] Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[14]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.[14]
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde by column chromatography on silica gel.
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